molecular formula C10H20 B14690801 1,4-Dimethylcyclooctane CAS No. 33657-56-6

1,4-Dimethylcyclooctane

Cat. No.: B14690801
CAS No.: 33657-56-6
M. Wt: 140.27 g/mol
InChI Key: GUOSBMCHCJXBMH-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by methyl groups at the 1 and 4 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .

Industrial Production Methods

The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclooctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: It can be reduced to form more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,4-Dimethylcyclooctane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: The parent compound without methyl substitutions.

    1,4-Dimethylcyclohexane: A similar compound with a six-membered ring instead of an eight-membered ring.

    1,4-Dimethylcyclododecane: A similar compound with a twelve-membered ring.

Uniqueness

1,4-Dimethylcyclooctane is unique due to its specific ring size and the presence of two methyl groups at the 1 and 4 positions. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications such as high-performance bio-based jet fuels .

Properties

CAS No.

33657-56-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,4-dimethylcyclooctane

InChI

InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3

InChI Key

GUOSBMCHCJXBMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(CC1)C

Origin of Product

United States

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